molecular formula C8H5F3N4 B1481575 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2097950-82-6

2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No.: B1481575
CAS No.: 2097950-82-6
M. Wt: 214.15 g/mol
InChI Key: LRTQNSPMWXQJMF-UHFFFAOYSA-N
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Description

2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C8H5F3N4 and its molecular weight is 214.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission and lead to various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in oxidative stress responses, leading to changes in the expression of genes associated with antioxidant defense . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, the compound can bind to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to cumulative changes in enzyme activity and gene expression, which may result in altered cellular responses . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, it can modulate the levels of key metabolites, such as ATP and NADH, which are critical for energy production and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into mitochondria, where it can affect mitochondrial function and energy production. Additionally, binding to specific proteins can facilitate its distribution to target tissues, enhancing its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins. Alternatively, it may accumulate in the cytoplasm, where it can influence signaling pathways and metabolic processes.

Biological Activity

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of the trifluoromethyl group and the imidazo[1,2-b]pyrazole core contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H7F3N4C_8H_7F_3N_4, with a molecular weight of approximately 224.17 g/mol. The structural features include:

  • Trifluoromethyl group : Enhances lipophilicity and electronic properties.
  • Imidazo[1,2-b]pyrazole core : Known for its biological activity and ability to interact with various biological targets.

The mechanism of action of this compound is primarily through its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of imidazo[1,2-b]pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, indicating that this class of compounds may serve as valuable leads in cancer therapy .

Anti-inflammatory Activity

Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit anti-inflammatory properties. For example, some derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for these compounds ranged from 0.02 to 0.04 μM against COX-2, suggesting that similar activities may be expected from this compound .

Study on ENPP1 Inhibition

A related study focused on imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors, which play a role in regulating immune responses in cancer therapy. Although not directly involving this compound, the findings suggest that similar compounds could enhance immune responses by inhibiting ENPP1 .

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted on various pyrazole derivatives against human cancer cell lines. These studies reveal that compounds with structural similarities to this compound exhibit promising anticancer activity .

Data Tables

Biological Activity IC50 Values (μM) Target
COX-2 Inhibition0.02 - 0.04COX Enzymes
CytotoxicityVaries by compoundCancer Cells

Properties

IUPAC Name

2-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-5-7-14(2-1-12)3-4-15(7)13-6/h3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTQNSPMWXQJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 5
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 6
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.